molecular formula C10H22N2O B13145934 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol

Cat. No.: B13145934
M. Wt: 186.29 g/mol
InChI Key: CMKZHMYAICBSQS-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminobutyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpiperidine with 1-aminobutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol
  • 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol

Uniqueness

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-2-methylpiperidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12-8(10)2/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

CMKZHMYAICBSQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCNC1C)O

Origin of Product

United States

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